molecular formula C10H9NO2 B12538780 2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one CAS No. 704908-59-8

2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12538780
CAS No.: 704908-59-8
M. Wt: 175.18 g/mol
InChI Key: WRBPPSOGBNWVSR-UHFFFAOYSA-N
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Description

2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C10H9NO2. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound features a hydroxy group and an ethenyl group attached to the isoindolinone core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and ethenyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both hydroxy and ethenyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

704908-59-8

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-ethenyl-3-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6,9,12H,1H2

InChI Key

WRBPPSOGBNWVSR-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

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